BenchChemオンラインストアへようこそ!

NO-Indomethacin

Gastrointestinal safety NSAID gastropathy NO-releasing NSAID

NO-Indomethacin (NCX 530 / NCX 2121; CAS 301838-28-8) is a covalently linked hybrid molecule composed of the non-selective cyclooxygenase (COX-1/COX-2) inhibitor indomethacin and a nitric oxide (NO)-donating moiety. This molecular design preserves the anti-inflammatory and analgesic activity of the parent NSAID while the NO component confers gastrointestinal mucosal protection through vasodilatory and cytoprotective mechanisms.

Molecular Formula C28H30ClN3O9S
Molecular Weight 620.1 g/mol
CAS No. 301838-28-8
Cat. No. B024379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO-Indomethacin
CAS301838-28-8
SynonymsN-acetylcysteine-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid 4-(nitrooxy)butyl ester
NCX-2121
NO-indomethacin
Molecular FormulaC28H30ClN3O9S
Molecular Weight620.1 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1
InChIKeyVRJSAIFPCMOTPZ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NO-Indomethacin (CAS 301838-28-8): A Dual-Action NSAID–Nitric Oxide Hybrid with Differentiated Safety and Anti-Cancer Potency for Research Procurement


NO-Indomethacin (NCX 530 / NCX 2121; CAS 301838-28-8) is a covalently linked hybrid molecule composed of the non-selective cyclooxygenase (COX-1/COX-2) inhibitor indomethacin and a nitric oxide (NO)-donating moiety [1]. This molecular design preserves the anti-inflammatory and analgesic activity of the parent NSAID while the NO component confers gastrointestinal mucosal protection through vasodilatory and cytoprotective mechanisms [2]. In cancer pharmacology, NO-Indomethacin exhibits markedly enhanced anti-proliferative potency against multiple cancer cell lineages compared to indomethacin alone [3].

Why Indomethacin or Other NSAIDs Cannot Substitute for NO-Indomethacin in Gastrointestinal-Safe or Cancer-Focused Research Programs


Standard indomethacin and other conventional NSAIDs, including COX-2-selective agents such as celecoxib, lack the covalently attached NO-donor moiety that fundamentally alters the toxicity and efficacy profile of NO-Indomethacin [1]. While indomethacin predictably produces dose-dependent gastric and small intestinal damage through combined COX-1 inhibition and local irritant effects, NO-Indomethacin is not ulcerogenic at equi-effective anti-inflammatory doses and even confers gastric protection against HCl/ethanol challenge [2]. Furthermore, in cancer models, the NO-NSAID scaffold enhances anti-proliferative potency by up to three orders of magnitude over the parent NSAID, a gain that simple physical mixtures of indomethacin with NO donors cannot fully replicate due to the requirement for co-localized NO release [3]. These distinct pharmacological properties make direct generic substitution scientifically invalid for any application where gastrointestinal safety, chemoprevention potency, or combined COX inhibition with NO-mediated cytoprotection are primary experimental endpoints.

NO-Indomethacin Differential Evidence: Quantified Head-to-Head Performance Against Indomethacin, NO-Aspirin, and COX-2 Selective Inhibitors


Gastric Ulcerogenicity: NO-Indomethacin (NCX-530) Eliminates Indomethacin-Induced Gastric Damage While Providing HCl/Ethanol Protection

In a direct head-to-head comparison in rats and mice, indomethacin (per os) produced dose-dependent macroscopic damage in the gastric mucosa. In contrast, NCX-530 (NO-Indomethacin) administered orally at the same route was not ulcerogenic and instead exhibited a dose-dependent protective effect against HCl/ethanol-induced gastric lesions [1]. Repeated indomethacin administration significantly delayed the healing of pre-existing gastric ulcers induced by thermal cauterization in mice, whereas NCX-530 did not impair healing and significantly promoted ulcer healing relative to indomethacin [1]. The anti-inflammatory efficacy of NCX-530 against carrageenan-induced paw edema was equivalent to that of indomethacin, confirming that the gastroprotective effect does not come at the expense of COX inhibitory activity [1].

Gastrointestinal safety NSAID gastropathy NO-releasing NSAID

Small Intestinal Safety: NCX-530 Causes No Gross Intestinal Damage at Equimolar Doses That Provoke Significant Jejunal/Ileal Lesions with Indomethacin

A single subcutaneous administration of indomethacin at 10 mg/kg provoked macroscopic damage mainly in the jejunum and ileum of rats, accompanied by increased myeloperoxidase (MPO) and inducible nitric oxide synthase (iNOS) activities, as well as evidence of bacterial translocation [1]. In the same study, NCX-530 administered at an equimolar dose (14.2 mg/kg, s.c.) caused no gross damage in the small intestine, no significant change in iNOS or MPO activities, and no bacterial translocation [1]. NCX-530 also enhanced mucus and fluid secretion in the small intestine, an effect opposite to the reduction caused by indomethacin, while maintaining anti-inflammatory efficacy against carrageenan-induced paw oedema with equal effectiveness to indomethacin [1].

Small intestinal ulcerogenicity Enteropathy NSAID-induced intestinal damage

Pancreatic Cancer Cell Growth Inhibition: NO-Indomethacin is >12-Fold More Potent than Indomethacin in PaCa-2 Cells

In a direct comparison against the parent NSAID, NO-Indomethacin inhibited the growth of human pancreatic cancer PaCa-2 cells with an IC50 of 82 μM after 24 hours in culture, whereas indomethacin alone required concentrations exceeding 1,000 μM to achieve equivalent inhibition [1]. This represents a greater than 12-fold enhancement in anti-proliferative potency conferred solely by the covalent attachment of the NO-donating moiety to the indomethacin scaffold [1]. The same study demonstrated that this potency enhancement is a general pharmacological property of the NO-NSAID class, with IC50 improvements ranging from 11- to 6,000-fold across multiple cancer cell types [1].

Pancreatic cancer Anti-proliferative NO-NSAID chemotherapy

Colon Cancer Chemoprevention: NO-Indomethacin Outperforms NO-Aspirin in AOM-Induced Rat Colon Carcinogenesis

In a 48-week azoxymethane (AOM)-induced colon carcinogenesis study in F344 rats, NO-Indomethacin administered in the diet at 40 ppm and 80 ppm suppressed tumor multiplicity by 72% and 76%, respectively [1]. In contrast, NO-Aspirin at its effective dose of 3,000 ppm achieved only 43–67% tumor inhibition [1]. Notably, NO-Indomethacin achieved superior chemopreventive efficacy at doses that were 37.5- to 75-fold lower by weight than the effective NO-Aspirin dose [1]. Both NO-Indomethacin and NO-Aspirin significantly suppressed colonic COX-2 activity (52–75% inhibition), PGE2 formation, NOS-2 activity, and β-catenin expression in tumors, indicating that the NO-Indomethacin advantage is not due to differential target engagement but likely reflects pharmacokinetic or NO-release kinetic differences [1].

Colon cancer chemoprevention Azoxymethane model NO-NSAID comparison

Cytotoxicity Profile: NO-Indomethacin Eliminates Indomethacin-Induced Necrosis and Apoptosis and Protects Against Celecoxib-Induced Cell Death

In a comparative in vitro study using gastric mucosal cells, indomethacin treatment clearly induced both necrosis and apoptosis [1]. Under identical experimental conditions, NCX 530 (NO-Indomethacin) induced neither form of cell death [1]. Furthermore, NCX 530 conferred a cytoprotective effect against celecoxib-induced necrosis and apoptosis, partially suppressing celecoxib-dependent membrane permeabilization [1]. In vivo corroboration showed that oral NCX 530 alone produced significantly fewer gastric lesions in rats than indomethacin, and that combined oral celecoxib with intraperitoneal indomethacin produced gastric lesions, whereas substitution of NCX 530 for indomethacin in the same combination did not [1]. The cytoprotective effect of NCX 530 was partially blocked by a guanylate cyclase inhibitor, implicating the NO-sGC-cGMP pathway [1].

Cytoprotection Apoptosis/necrosis Gastric mucosal safety

High-Impact Application Scenarios for NO-Indomethacin Based on Verified Differential Evidence


Long-Term In Vivo Cancer Chemoprevention Studies Requiring Chronic NSAID Dosing Without Gastrointestinal Confounds

In 48-week colon carcinogenesis protocols, NO-Indomethacin at dietary concentrations as low as 40 ppm suppressed tumor multiplicity by 72%—superior to NO-Aspirin at 3,000 ppm—while avoiding the gastric and small intestinal damage that limits indomethacin dosing duration [1][2]. Researchers modeling colorectal, pancreatic, or other COX-dependent cancers can administer NO-Indomethacin chronically to achieve sustained COX-2 and NOS-2 suppression without the GI toxicity that would otherwise confound tumor endpoint interpretation or cause premature animal removal.

Mechanistic Dissection of NSAID-Induced Enteropathy Using a Non-Ulcerogenic COX Inhibitor Control

Standard indomethacin at 10 mg/kg reliably produces jejunoileal damage with neutrophil infiltration and bacterial translocation, serving as a positive control for NSAID enteropathy [2]. NO-Indomethacin at an equimolar dose (14.2 mg/kg) provides equivalent COX inhibition and anti-inflammatory activity but causes no intestinal damage [2]. In a single experimental design, researchers can compare indomethacin versus NO-Indomethacin to isolate the contribution of prostaglandin suppression from NO-mediated protective effects (mucus secretion, mucosal blood flow) in the pathogenesis of small intestinal injury.

In Vitro Pancreatic Cancer Pharmacology: High-Potency Anti-Proliferative Agent with Built-In NO Donor Function

In PaCa-2 pancreatic cancer cells, NO-Indomethacin exhibits an IC50 of 82 μM, compared to >1,000 μM for indomethacin alone [3]. This >12-fold potency gain enables researchers to study the anti-proliferative and pro-apoptotic effects of combined COX inhibition and NO donation using a single chemical entity rather than co-administering indomethacin with a separate NO donor. This eliminates stoichiometric uncertainty and pharmacokinetic mismatch between the two pharmacophores, providing a cleaner signal in dose-response, cell cycle, and apoptosis studies [3].

COX-Independent Cancer Cell Death Studies Leveraging NO-Mediated Cytotoxicity Pathways

All NO-NSAIDs, including NO-Indomethacin, inhibit the growth of both COX-expressing (HT-29, BxPC-3) and COX-null (HCT-15, MIA PaCa-2) cancer cell lines, with potency enhancements of 7- to 6,000-fold over the parent NSAIDs [3][4]. This COX-independent effect is mediated through cell cycle alterations (G2/M to G0/G1 block), apoptosis induction via caspase-3/PARP cleavage and p73 upregulation, and NO-sGC-cGMP signaling [4][5]. NO-Indomethacin is therefore a powerful tool for studying COX-independent cancer cell death mechanisms without the confounding cytotoxicity that indomethacin itself induces in normal gastric cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for NO-Indomethacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.